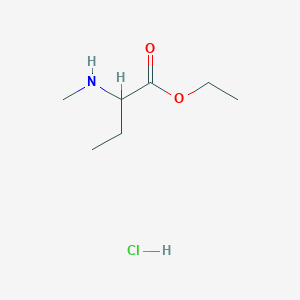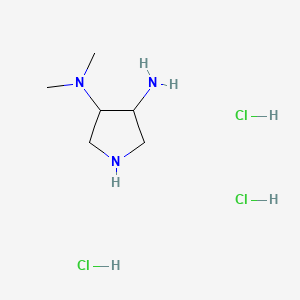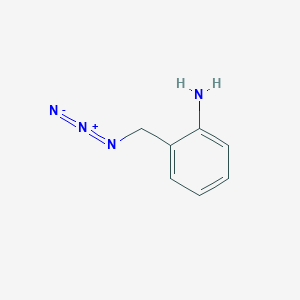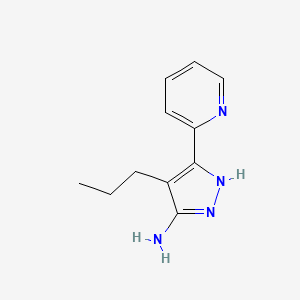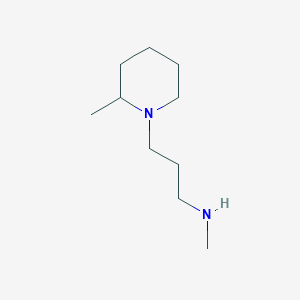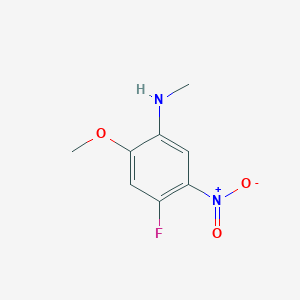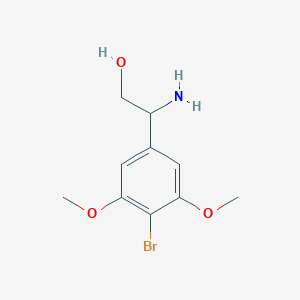
2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of an amino group, a bromo substituent, and two methoxy groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol typically involves several steps starting from 4-bromo-3,5-dimethoxybenzaldehyde. The key steps include:
Grignard Reaction: The initial step involves the formation of a Grignard reagent by reacting 4-bromo-3,5-dimethoxybenzaldehyde with methylmagnesium bromide.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to form the corresponding ketone.
α-Bromination: The ketone is subjected to α-bromination to introduce a bromine atom at the alpha position.
Reaction with Hexamethylenetetramine: The brominated intermediate is then reacted with hexamethylenetetramine to form the primary amine.
Hydrolysis: The final step involves hydrolysis of the quaternary ammonium salt to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
化学反応の分析
Types of Reactions
2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromo substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of psychoactive substances.
作用機序
The mechanism of action of 2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with neurotransmitter systems in the brain, potentially influencing mood and cognition .
類似化合物との比較
Similar Compounds
2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine (2C-B): A well-known psychoactive substance with similar structural features.
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone (bk-2C-B): A beta-keto analogue of 2C-B with psychoactive properties.
Uniqueness
2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the ethan-1-ol backbone, which can influence its reactivity and interactions with biological targets. This structural uniqueness makes it a valuable compound for research in various scientific fields.
特性
分子式 |
C10H14BrNO3 |
|---|---|
分子量 |
276.13 g/mol |
IUPAC名 |
2-amino-2-(4-bromo-3,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H14BrNO3/c1-14-8-3-6(7(12)5-13)4-9(15-2)10(8)11/h3-4,7,13H,5,12H2,1-2H3 |
InChIキー |
WZSYOPRQUQABOA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1Br)OC)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


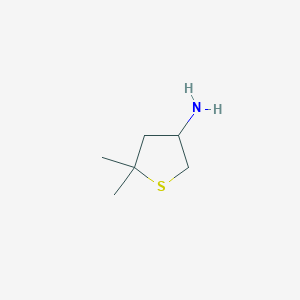
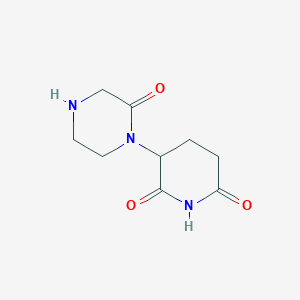
![rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine](/img/structure/B13495941.png)
![Bicyclo[2.1.1]hexan-2-ol](/img/structure/B13495953.png)
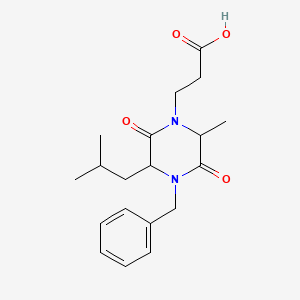
![4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid](/img/structure/B13495966.png)

